Ethyl 7-(acetylamino)chromane-2-carboxylate
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Overview
Description
Ethyl 7-(acetylamino)chromane-2-carboxylate is a synthetic compound belonging to the chromane family Chromanes are a class of organic compounds characterized by a benzopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(acetylamino)chromane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of chromone derivatives with appropriate amines and esters. For instance, the reaction of ethyl 4-oxo-4H-chromene-2-carboxylate with acetylamine under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(acetylamino)chromane-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 7-(acetylamino)chromane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chromone derivatives: These compounds share a similar benzopyran structure and exhibit diverse biological activities.
Chroman-4-one: Another chromane derivative with significant pharmacological potential.
Uniqueness
Ethyl 7-(acetylamino)chromane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 7-acetamido-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(17)12-7-5-10-4-6-11(15-9(2)16)8-13(10)19-12/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16) |
InChI Key |
OBZSDGQFKFXVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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